molecular formula C20H20N2O3S B2694955 4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine CAS No. 866847-27-0

4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine

Cat. No. B2694955
M. Wt: 368.45
InChI Key: JSYAECQVVFGUPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of morpholine is characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The quinoline portion of the molecule is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds . Quinolines can be synthesized via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For morpholine, it’s a weak tertiary base and forms salts with acids .

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of 4-(Phenylsulfonyl) morpholine derivatives is in antimicrobial activity. Oliveira et al. (2015) investigated the antimicrobial and modulating activity of this compound against standard and multi-resistant strains of bacteria and fungi. They found that 4-(Phenylsulfonyl) morpholine, when combined with amikacin, significantly reduced the minimum inhibitory concentration against P. aeruginosa, indicating its potential as a modulating agent to enhance antibiotic activity against resistant strains (Oliveira et al., 2015).

Chemical Synthesis and Characterization

The reaction of 1,2-Naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, to yield colored products, has been explored by Asahi et al. (1984). They provided insights into the structural characterization and kinetics of the reactions, offering a pathway for the photometric determination of morpholine and related compounds (Asahi et al., 1984).

Novel Material Development

Hahn et al. (2013) developed a methyl morpholinium-functionalized poly(ether sulfone) as a novel anion exchange membrane for alkaline fuel cells. This research highlights the utility of morpholine derivatives in creating materials with high hydroxide conductivity and good stability, showcasing potential applications in energy technology (Hahn et al., 2013).

Anticancer Research

In the field of anticancer research, Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring. They evaluated these compounds against human breast cancer cells, identifying chemotypes with selective and significant inhibition of cancer cell proliferation (Gaur et al., 2022).

Fluorescent Probing and Imaging

Sun et al. (2018) constructed a novel two-photon fluorescent probe based on 1,8-naphthalimide and sulfoxide, including morpholine derivatives, for detecting reducing agents like DTT. This probe facilitated one- and two-photon imaging in HepG2 cells, illustrating the compound's application in biological and biochemical studies (Sun et al., 2018).

properties

IUPAC Name

4-[3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-15-6-8-16(9-7-15)26(23,24)19-14-21-18-5-3-2-4-17(18)20(19)22-10-12-25-13-11-22/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAECQVVFGUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline

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